2-methyl-N-{5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
2-methyl-N-{5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a trifluoromethoxyphenyl group, a thiadiazole ring, and a propanamide moiety
Mechanism of Action
Target of action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects
Mode of action
The mode of action would depend on the specific biological activity of the compound. For example, if it has anticancer activity, it might work by inhibiting cell proliferation or inducing apoptosis in cancer cells. The trifluoromethoxy phenyl group might play a role in binding to the target due to its electron-withdrawing nature, which could enhance the compound’s reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of the trifluoromethoxy group might enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic processes .
Preparation Methods
The synthesis of 2-methyl-N-{5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiadiazole ring, followed by the introduction of the trifluoromethoxyphenyl group and the propanamide moiety. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .
Scientific Research Applications
2-methyl-N-{5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance
Comparison with Similar Compounds
When compared to other similar compounds, 2-methyl-N-{5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide stands out due to its unique structural features and potential applications. Similar compounds include:
Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in the substituents attached to the ring.
Trifluoromethoxyphenyl derivatives: These compounds contain the trifluoromethoxyphenyl group but may have different functional groups attached. The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S2/c1-8(2)12(24)20-13-21-22-14(27-13)26-7-11(23)19-9-3-5-10(6-4-9)25-15(16,17)18/h3-6,8H,7H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLGYOTFGLPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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